Methyl 4-[(3,5-dimethylphenyl)amino]-8-fluoroquinoline-2-carboxylate
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Overview
Description
Methyl 4-[(3,5-dimethylphenyl)amino]-8-fluoroquinoline-2-carboxylate is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, an oxadiazole ring, and a benzamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3,5-dimethylphenyl)amino]-8-fluoroquinoline-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzoyl Group: The benzoyl group is introduced via a Friedel-Crafts acylation reaction.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving hydrazine derivatives and carboxylic acids.
Coupling with Benzamide: The final step involves coupling the oxadiazole derivative with 3-methoxyphenylbenzamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3,5-dimethylphenyl)amino]-8-fluoroquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the formation of reduced derivatives.
Scientific Research Applications
Methyl 4-[(3,5-dimethylphenyl)amino]-8-fluoroquinoline-2-carboxylate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs.
Industrial Applications: It may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[(3,5-dimethylphenyl)amino]-8-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-[5-(1-benzoylpiperidin-4-yl)-1,2,4-oxadiazol-3-yl]-N-(4-ethylphenyl)benzamide
- 1-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]piperazine
Uniqueness
Methyl 4-[(3,5-dimethylphenyl)amino]-8-fluoroquinoline-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-(3,5-dimethylanilino)-8-fluoroquinoline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-11-7-12(2)9-13(8-11)21-16-10-17(19(23)24-3)22-18-14(16)5-4-6-15(18)20/h4-10H,1-3H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWFHSACPFBXOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=CC(=NC3=C2C=CC=C3F)C(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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